molecular formula C9H11NO2 B8337214 3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol

3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol

Cat. No. B8337214
M. Wt: 165.19 g/mol
InChI Key: OTGNNQWGOVEENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridin-3-ylmethanol

InChI

InChI=1S/C9H11NO2/c11-5-7-4-8-9(12-6-7)2-1-3-10-8/h1-3,7,11H,4-6H2

InChI Key

OTGNNQWGOVEENC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1N=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate (25) (0.0027 mol) in methanol (20 ml) was hydrogenated for 24 hours at room temperature with palladium-on-carbon (0.04 g) as a catalyst. After uptake of hydrogen (1 equivalent), the catalyst was filtered off and the filtrate was evaporated, yielding 0.35 g of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol (intermediate 26).
Quantity
0.0027 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

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